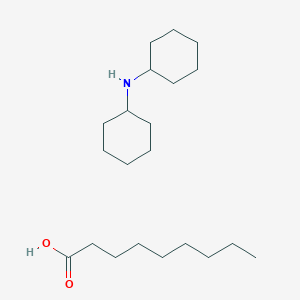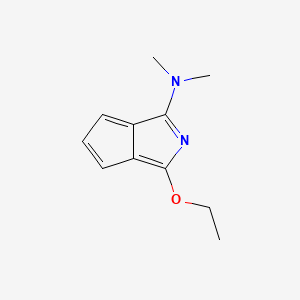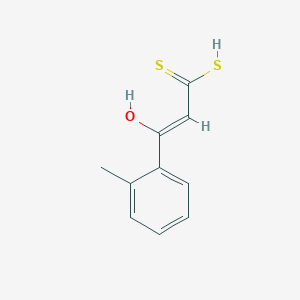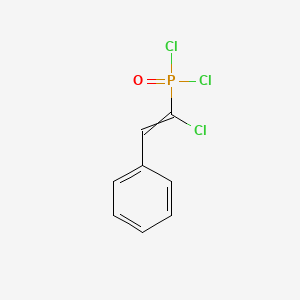
(1-Chloro-2-phenylethenyl)phosphonic dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Chloro-2-phenylethenyl)phosphonic dichloride is a chemical compound known for its unique structure and reactivity. It features a phosphonic dichloride group attached to a phenylethenyl moiety, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-2-phenylethenyl)phosphonic dichloride typically involves the reaction of phenylacetylene with phosphorus trichloride in the presence of a catalyst. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1-Chloro-2-phenylethenyl)phosphonic dichloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: This reaction involves the replacement of the chlorine atom with a nucleophile.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition reactions: The double bond in the phenylethenyl group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution, hydrogen peroxide for oxidation, and hydrogen gas for reduction. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield (1-Hydroxy-2-phenylethenyl)phosphonic dichloride, while oxidation with hydrogen peroxide can produce (1-Chloro-2-phenylethenyl)phosphonic acid.
Aplicaciones Científicas De Investigación
(1-Chloro-2-phenylethenyl)phosphonic dichloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which (1-Chloro-2-phenylethenyl)phosphonic dichloride exerts its effects involves its interaction with molecular targets through its reactive phosphonic dichloride group. This group can form covalent bonds with nucleophiles, leading to various chemical transformations. The pathways involved in these reactions depend on the specific conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
- (1-Chloro-2-phenylethenyl)phosphonic acid
- (1-Hydroxy-2-phenylethenyl)phosphonic dichloride
- Phenylphosphonic dichloride
Uniqueness
What sets (1-Chloro-2-phenylethenyl)phosphonic dichloride apart from similar compounds is its unique combination of a phenylethenyl group with a phosphonic dichloride moiety. This structure imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
51824-87-4 |
|---|---|
Fórmula molecular |
C8H6Cl3OP |
Peso molecular |
255.5 g/mol |
Nombre IUPAC |
(2-chloro-2-dichlorophosphorylethenyl)benzene |
InChI |
InChI=1S/C8H6Cl3OP/c9-8(13(10,11)12)6-7-4-2-1-3-5-7/h1-6H |
Clave InChI |
UICUJXYKTRWIKF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=C(P(=O)(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, [(2,2-dimethoxy-1-phenylethyl)thio]-](/img/structure/B14657186.png)
![[(4r,5s)-2,2,5-Trimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14657190.png)
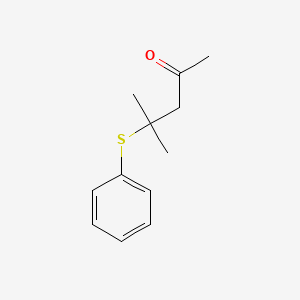
![2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid](/img/structure/B14657192.png)
![2-[(E)-N-hydroxy-C-propan-2-ylcarbonimidoyl]-5-nonoxyphenol](/img/structure/B14657200.png)
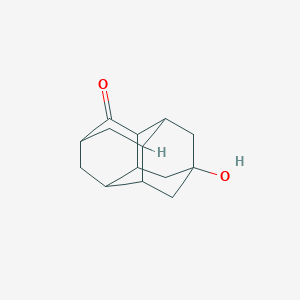
![3-[2-[(E,3Z)-3-[3,3-dimethyl-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethylindol-1-ium-1-yl]propane-1-sulfonate;pyridine](/img/structure/B14657205.png)
